Broad-Spectrum Biological Inertness in HTS Panels vs. Bioactive Morpholino-Propenone Congeners
In a comprehensive panel of 10+ high-throughput screening (HTS) assays archived in PubChem—including S1P3 antagonist (AID 485), PPARγ agonist (AID 631, 731), and multiple Ras/Rab GTPase inhibitor assays (AID 757–764)—3-(4-isobutylphenyl)-1-morpholino-2-propen-1-one returned an 'Inactive' outcome in every assay [1]. This contrasts sharply with structurally related morpholino-propenones (e.g., 2-decanoylamino-3-morpholinopropiophenone) that exhibit MAO-B inhibitory activity with I₅₀ values in the low micromolar range [2]. The consistent lack of bioactivity across diverse target classes makes this compound a high-confidence negative control or inert carrier scaffold.
| Evidence Dimension | HTS bioactivity outcome across multiple target classes |
|---|---|
| Target Compound Data | Inactive in 10+ PubChem BioAssays (AID 485, 631, 731, 757, 758, 759, 760, 761, 764, and others) |
| Comparator Or Baseline | Structurally related morpholino-propenones (e.g., 2-decanoylamino-3-morpholinopropiophenone) show MAO-B inhibition I₅₀ = 0.4–0.6 µM; fenpropimorph inhibits sterol biosynthesis enzymes with I₅₀ = 0.4 µM [2] |
| Quantified Difference | Target compound: inactive in all tested assays; Comparator: I₅₀ ≤ 0.6 µM in enzyme inhibition assays |
| Conditions | PubChem deposited HTS screening data; comparator data from published enzyme inhibition assays |
Why This Matters
Selecting an analog with unintended bioactivity can confound experimental results; this compound's demonstrated inertness across multiple HTS panels reduces the risk of target-based interference.
- [1] PubChem BioAssay Summary for CID 671205. National Center for Biotechnology Information (2025). View Source
- [2] Mechanism of inhibition of sterol biosynthesis enzymes by N-substituted morpholines. Pesticide Biochemistry and Physiology (1988). View Source
